4-Cyanophenyl isocyanate
Overview
Description
4-Cyanophenyl isocyanate, also known as this compound, is an aryl isocyanate with the molecular formula C8H4N2O and a molecular weight of 144.13 g/mol . This compound is characterized by the presence of both an isocyanate group (-NCO) and a nitrile group (-C≡N) attached to a benzene ring. It is typically found as off-white to beige crystalline needles or solid .
Mechanism of Action
Target of Action
4-Cyanophenyl isocyanate, also known as 4-Isocyanatobenzonitrile, is an aryl isocyanate . The primary target of this compound is silk sericin, a highly hydrophilic protein secreted by Bombyx mori, serving as a protein glue in a cocoon .
Mode of Action
The compound interacts with silk sericin by forming urethane linkages . This interaction alters the surface of silk sericin .
Result of Action
The primary result of the action of this compound is the alteration of the surface of silk sericin . This alteration is achieved through the formation of urethane linkages .
Action Environment
The action of this compound is influenced by the solvent environment. The compound alters the surface of silk sericin in a lithium chloride/dimethyl sulfoxide (LiCl/DMSO) solvent . The efficacy and stability of the compound’s action may be influenced by factors such as temperature, pH, and the presence of other substances in the environment.
Preparation Methods
4-Cyanophenyl isocyanate can be synthesized from 4-Aminobenzonitrile through a reaction with phosgene or triphosgene . The reaction typically involves the following steps:
Reaction with Phosgene: 4-Aminobenzonitrile is reacted with phosgene in the presence of a base such as pyridine to form the corresponding isocyanate.
Reaction with Triphosgene: Alternatively, 4-Aminobenzonitrile can be reacted with triphosgene in the presence of a base to yield this compound.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Cyanophenyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can undergo addition reactions with compounds containing active hydrogen atoms, such as water, to form corresponding amines and carbon dioxide.
Polymerization: It can participate in polymerization reactions to form polyurethanes.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are ureas, carbamates, and polyurethanes .
Scientific Research Applications
4-Cyanophenyl isocyanate has several scientific research applications:
Comparison with Similar Compounds
4-Cyanophenyl isocyanate can be compared with other aryl isocyanates, such as:
Phenyl isocyanate: Lacks the nitrile group, making it less reactive in certain applications.
2-Isocyanatobenzonitrile: The isocyanate and nitrile groups are positioned differently on the benzene ring, affecting its reactivity and applications.
3-Isocyanatobenzonitrile: Similar to this compound but with the isocyanate group in the meta position, leading to different chemical properties and reactivity.
This compound is unique due to the presence of both the isocyanate and nitrile groups, which confer distinct reactivity and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
4-isocyanatobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSXDZNUTPLDKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068230 | |
Record name | Benzonitrile, 4-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40465-45-0 | |
Record name | 4-Cyanophenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40465-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyanophenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040465450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 4-isocyanato- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzonitrile, 4-isocyanato- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0068230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isocyanatobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CYANOPHENYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOU22OT3BX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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